molecular formula C7H9NO3S B8419969 6-[(Methylsulfonyl)methyl]pyridin-3-ol

6-[(Methylsulfonyl)methyl]pyridin-3-ol

Cat. No.: B8419969
M. Wt: 187.22 g/mol
InChI Key: FDNWFFSXSHCUDI-UHFFFAOYSA-N
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Description

6-[(Methylsulfonyl)methyl]pyridin-3-ol is a pyridine derivative characterized by a methylsulfonylmethyl substituent at the 6-position and a hydroxyl group at the 3-position. Pyridine derivatives with sulfonyl groups are often explored for pharmaceutical applications due to their metabolic stability and ability to engage in hydrogen bonding .

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

6-(methylsulfonylmethyl)pyridin-3-ol

InChI

InChI=1S/C7H9NO3S/c1-12(10,11)5-6-2-3-7(9)4-8-6/h2-4,9H,5H2,1H3

InChI Key

FDNWFFSXSHCUDI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=NC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s key structural features are compared to analogous pyridine derivatives (Table 1):

Compound Substituents Core Structure Key Functional Groups
6-[(Methylsulfonyl)methyl]pyridin-3-ol 6: -CH₂SO₂CH₃; 3: -OH Pyridine Methylsulfonylmethyl, hydroxyl
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole 4-(Methylsulfonyl)phenyl attached to imidazothiazole Imidazothiazole Methylsulfonylphenyl
3-Hydroxy-6-methylpyridine 6: -CH₃; 3: -OH Pyridine Methyl, hydroxyl
6-[3-(Hydroxymethyl)phenyl]pyridin-3-ol 6: 3-(Hydroxymethyl)phenyl; 3: -OH Pyridine Hydroxymethylphenyl, hydroxyl
(6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol 6: Azetidine-sulfonyl; 3: -CH₂OH Pyridine Azetidine-sulfonyl, hydroxymethyl

Key Observations :

  • Electronic Effects : The methylsulfonylmethyl group in the target compound is more electron-withdrawing than the methyl group in 3-hydroxy-6-methylpyridine or the hydroxymethylphenyl group in . This may enhance stability and alter acidity (pKa ~9–10 predicted for similar compounds ).
Physicochemical Properties

Predicted or experimental properties of selected compounds (Table 2):

Compound Molecular Weight Solubility pKa (Predicted/Exp.) Boiling Point (°C)
This compound 187.21 Moderate (polar solvents) ~9.1–10.0 ~250–300 (est.)
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole 318.39 Low (lipophilic) N/A N/A
3-Hydroxy-6-methylpyridine 109.13 High (water) ~8.5–9.0 ~250–270
6-[3-(Hydroxymethyl)phenyl]pyridin-3-ol 201.22 Moderate 9.11 ± 0.10 468.2 ± 35.0

Insights :

  • The higher boiling point of 6-[3-(hydroxymethyl)phenyl]pyridin-3-ol reflects stronger intermolecular hydrogen bonding due to the hydroxymethylphenyl group.

Key Differences :

  • The target compound’s synthesis likely parallels , where sulfonyl chlorides react with pyridine derivatives. In contrast, uses oxone for sulfone formation.

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